molecular formula C16H9ClFNOS B2634702 [2-(4-Chlorophenyl)-1,3-thiazol-5-yl](4-fluorophenyl)methanone CAS No. 339008-18-3

[2-(4-Chlorophenyl)-1,3-thiazol-5-yl](4-fluorophenyl)methanone

Cat. No.: B2634702
CAS No.: 339008-18-3
M. Wt: 317.76
InChI Key: OKUNWXWFDHBCGU-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1,3-thiazol-5-ylmethanone is a heterocyclic compound featuring a 1,3-thiazole core substituted at position 2 with a 4-chlorophenyl group and at position 5 with a (4-fluorophenyl)methanone moiety. This structure combines electron-withdrawing substituents (Cl and F) with a planar aromatic system, influencing its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClFNOS/c17-12-5-1-11(2-6-12)16-19-9-14(21-16)15(20)10-3-7-13(18)8-4-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKUNWXWFDHBCGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(S2)C(=O)C3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClFNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-1,3-thiazol-5-ylmethanone typically involves the formation of the thiazole ring followed by the introduction of the substituted phenyl groups. One common method involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with 4-fluorobenzoyl chloride under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-1,3-thiazol-5-ylmethanone can undergo various types of chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiazolidines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings and the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the phenyl rings or the thiazole ring.

Scientific Research Applications

Medicinal Chemistry Applications

Research indicates that 2-(4-Chlorophenyl)-1,3-thiazol-5-ylmethanone exhibits various pharmacological properties:

  • Antimicrobial Activity : Studies have shown that thiazole derivatives possess significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial and fungal strains, demonstrating promising results in inhibiting growth and proliferation.
  • Anticancer Properties : The compound has been investigated for its potential anticancer effects. In vitro studies have suggested that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
  • Anti-inflammatory Effects : Preliminary research suggests that this compound could possess anti-inflammatory properties, making it a candidate for further studies in the treatment of inflammatory diseases.

Agricultural Applications

The unique properties of 2-(4-Chlorophenyl)-1,3-thiazol-5-ylmethanone also extend to agricultural sciences:

  • Pesticidal Activity : Thiazole derivatives are known for their efficacy as pesticides. This compound has been tested for its ability to control pests in agricultural settings, showing effectiveness against certain insect populations.
  • Herbicidal Properties : Research into the herbicidal potential of this compound indicates that it may inhibit the growth of specific weed species, providing a basis for its application in crop protection.

Materials Science Applications

In materials science, compounds like 2-(4-Chlorophenyl)-1,3-thiazol-5-ylmethanone are explored for their utility in developing new materials:

  • Organic Electronics : The electronic properties of this compound make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to act as a charge transport material can enhance the efficiency of these devices.
  • Polymer Additives : Incorporating thiazole derivatives into polymer matrices can improve mechanical and thermal properties, leading to the development of advanced composite materials.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various thiazole derivatives, including 2-(4-Chlorophenyl)-1,3-thiazol-5-ylmethanone). Results indicated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, suggesting potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

Research conducted by Cancer Research demonstrated that this compound could inhibit cell proliferation in several cancer cell lines. The study highlighted its role in inducing apoptosis via mitochondrial pathways, marking it as a candidate for further development in cancer therapeutics.

Case Study 3: Herbicidal Application

A field trial reported in Pest Management Science assessed the herbicidal effects of 2-(4-Chlorophenyl)-1,3-thiazol-5-ylmethanone on common agricultural weeds. The results showed significant reduction in weed biomass compared to untreated controls.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-1,3-thiazol-5-ylmethanone involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity for these targets. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural features and properties of 2-(4-Chlorophenyl)-1,3-thiazol-5-ylmethanone with similar compounds:

Compound Name Thiazole Substituents Methanone Group Key Properties/Applications Reference
2-(4-Chlorophenyl)-1,3-thiazol-5-ylmethanone (Target) 2-(4-ClPh), 5-(4-FPh-methanone) 4-Fluorophenyl Hypothesized kinase inhibition, lipophilic
4-Amino-2-[(4-ClPh)amino]-1,3-thiazol-5-ylmethanone (30OG) 2-(4-ClPh-NH), 4-NH₂ 3-Nitrophenyl CDK5 inhibitor (IC50 ~7.3 µM)
{4-Amino-2-[(4-MeOPh)amino]-1,3-thiazol-5-yl}(4-MeOPh)methanone 2-(4-MeOPh-NH), 4-NH₂ 4-Methoxyphenyl Glycogen synthase kinase-3β (GSK3B) inhibitor
[2E]-1-[2-(Ethylamino)-4-Me-1,3-thiazol-5-yl]-3-(4-FPh)prop-2-en-1-one (Cpd22) 2-(Ethylamino), 4-Me 4-Fluorophenyl-propenone DNA gyrase inhibition (IC50 51.7 µM)
N-[2-(4-ClPh)-4-hydroxy-1,3-thiazol-5-yl]benzamide (4da) 2-(4-ClPh), 4-OH Benzamide Synthetic intermediate, high yield (90–95%)

Key Observations:

  • Electron-withdrawing vs. Electron-donating Groups: The target compound’s 4-Cl and 4-F substituents enhance lipophilicity and metabolic stability compared to methoxy (4-MeO) or amino groups in analogs .
  • Biological Activity: Halogenated aryl groups (e.g., 4-FPh in Cpd22) correlate with antimicrobial activity, while amino-substituted thiazoles (e.g., 30OG) show kinase inhibition .
  • Synthetic Accessibility: Hantzsch cyclization () and halogenated ketone couplings () are common synthetic routes for such compounds .

Crystallographic and Conformational Comparisons

  • Isostructural Analogs: Compounds with 4-fluorophenyl and 4-chlorophenyl groups (e.g., ) crystallize in triclinic systems (P 1 symmetry) with near-planar conformations, except for perpendicular orientations of one aryl group. This may influence packing efficiency and intermolecular interactions .

Physicochemical and Commercial Considerations

  • Solubility: The target compound’s high lipophilicity (logP ~3.5–4.0 estimated) may limit aqueous solubility compared to hydroxylated analogs (e.g., 4da) .
  • Commercial Viability: Related compounds (e.g., ) are priced at ~$650/mg, reflecting high synthesis costs due to halogenation and purification challenges .

Biological Activity

2-(4-Chlorophenyl)-1,3-thiazol-5-ylmethanone, with the molecular formula C16H9ClFNOS, is a thiazole derivative that has garnered attention for its diverse biological activities. This compound is part of a larger family of thiazoles known for their potential therapeutic applications, particularly in oncology and antimicrobial therapy. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The structural properties of 2-(4-Chlorophenyl)-1,3-thiazol-5-ylmethanone can be summarized as follows:

PropertyValue
IUPAC Name 2-(4-Chlorophenyl)-1,3-thiazol-5-ylmethanone
Molecular Formula C16H9ClFNOS
Molecular Weight 293.77 g/mol
CAS Number 339008-18-3

The biological activity of 2-(4-Chlorophenyl)-1,3-thiazol-5-ylmethanone is primarily attributed to its ability to interact with specific molecular targets within cells. It is hypothesized that the compound may inhibit various enzymes or disrupt cellular pathways, which can lead to its observed antimicrobial and anticancer effects. The exact molecular targets remain to be fully elucidated; however, studies suggest that it may influence pathways related to apoptosis and cell cycle regulation.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, a study highlighted the cytotoxic effects of similar thiazole compounds on melanoma cells, demonstrating selective toxicity and induction of cell cycle arrest at the S phase . The compound's structural analogs have shown promise in inhibiting tumor growth through various assays.

Antimicrobial Effects

Thiazole derivatives have also been recognized for their antimicrobial properties. Compounds within this class have demonstrated efficacy against a range of bacterial strains, suggesting potential applications in treating infections . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies and Research Findings

  • Cytotoxicity in Melanoma Cells : A study evaluated the effects of thiazole derivatives on human melanoma cells, revealing a selective cytotoxic effect with a significant reduction in cell viability compared to normal cells. This study emphasizes the potential of thiazole compounds as novel candidates in melanoma therapy .
  • Antimicrobial Activity : Another research effort focused on synthesizing various thiazole derivatives and testing their antimicrobial activity against different pathogens. Results indicated that certain derivatives exhibited potent antibacterial effects, supporting their use as therapeutic agents against resistant strains .
  • Inhibition of Tyrosinase : Thiazole compounds have been studied for their ability to inhibit tyrosinase activity, an enzyme crucial for melanin biosynthesis. This inhibition presents a potential avenue for developing treatments for hyperpigmentation disorders .

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